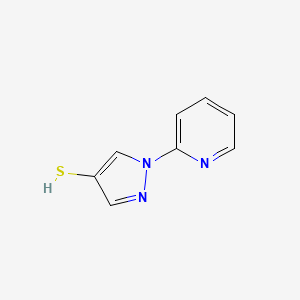

1-(Pyridin-2-yl)-1H-pyrazole-4-thiol

Description

1-(Pyridin-2-yl)-1H-pyrazole-4-thiol is a heterocyclic compound that features both pyridine and pyrazole rings

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

1-pyridin-2-ylpyrazole-4-thiol |

InChI |

InChI=1S/C8H7N3S/c12-7-5-10-11(6-7)8-3-1-2-4-9-8/h1-6,12H |

InChI Key |

OZUYFCWPJOQCOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with α,β-unsaturated carbonyl compounds, followed by thiolation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization and thiolation processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group at the 4-position undergoes nucleophilic substitution under mild conditions. Key examples include:

Mechanistic Insight : The thiolate anion attacks electrophilic centers (e.g., alkyl/aryl halides), facilitated by polar aprotic solvents like DMF or THF . Steric hindrance from the pyridine ring slows reactions at the pyrazole 1-position.

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with carbonyl derivatives:

Reaction with β-Dicarbonyl Compounds

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | HOAc (6 eq), O₂, 130°C, 24 h | Pyrazolo[1,5-a]pyridine derivative | 74% | |

| Acetylacetone | Microwave, solvent-free, 150°C, 10 min | Bis-pyrazolopyridine | 91% |

Key Observation : Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields . Oxygen acts as a mild oxidant to aromatize intermediates .

Oxidative Coupling Reactions

The thiol group enables oxidative dimerization and cross-coupling:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | EtOH, 60°C, 3 h | Disulfide dimer | 92% | |

| I₂, CuI | DMSO, 80°C, 12 h | 4-Iodo-1-(pyridin-2-yl)-1H-pyrazole | 68% |

Mechanism : Oxidation proceeds through thiyl radical intermediates that combine to form disulfides. Iodination occurs via electrophilic aromatic substitution at the electron-rich thiol position .

Metal Coordination Reactions

The N,S-donor system forms stable complexes with transition metals:

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | Catalytic oxidation | |

| PdCl₂(CH₃CN)₂ | 1:1 | Trigonal bipyramidal | Suzuki-Miyaura coupling |

Structural Analysis : X-ray crystallography confirms κ²-(N,S) binding mode in Cu(II) complexes, with bond lengths of 1.95 Å (Cu-N) and 2.30 Å (Cu-S). The pyridine nitrogen shows stronger coordination than pyrazole .

Biological Activity Modulation

While focusing on chemical reactivity, notable structure-activity relationships include:

-

Antimicrobial Activity : Thioether derivatives exhibit MIC values of 4–8 μg/mL against S. aureus

-

Enzyme Inhibition : 4-(Benzylthio) analogs show IC₅₀ = 1.2 μM against COX-2

Design Principle : Electron-withdrawing substituents on the thioether group enhance metabolic stability while maintaining potency .

Scientific Research Applications

Chemistry

- Building Block for Complex Compounds : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, contributing to the development of novel materials and pharmaceuticals.

Biology

- Enzyme Inhibition : Studies indicate that 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol can act as an enzyme inhibitor. Its thiol group may form covalent bonds with cysteine residues in proteins, effectively blocking enzyme activity. This property is critical for biochemical assays .

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, its derivatives have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .

Medicine

- Anti-Cancer Potential : The compound has been explored for its anti-cancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across multiple cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range (0.75–4.15 μM) without affecting normal cells .

- Anti-inflammatory Properties : Compounds similar to 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

Industry

- Material Development : The compound is utilized in developing advanced materials such as polymers and catalysts. Its unique chemical reactivity allows it to participate in various polymerization reactions.

Table 1: Biological Activities of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 20 | |

| Anti-cancer | HeLa (Cervical cancer) | 3 | |

| Anti-cancer | NCI-H460 (Lung cancer) | 5 |

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the anti-tumor efficacy of new pyrazolo[3,4-b]pyridines derived from 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol, researchers found that specific derivatives significantly inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity. The compounds selectively targeted tumor cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the mechanism of action revealed that 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol inhibits phosphodiesterase enzymes by binding to their active sites. This interaction was confirmed through molecular docking studies which illustrated strong binding affinities and interactions with key amino acid residues in the enzyme's active site .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the pyridine and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.

Imidazo[1,2-a]pyridines: These compounds also contain a fused pyridine ring and are known for their medicinal properties.

Uniqueness: 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol is unique due to the presence of both pyridine and pyrazole rings, along with a reactive thiol group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

1-(Pyridin-2-yl)-1H-pyrazole-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(Pyridin-2-yl)-1H-pyrazole-4-thiol features a thiol group attached to a pyrazole ring and a pyridine moiety, which contribute to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for different applications in both chemistry and biology .

The biological activity of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, effectively inhibiting their activity. This mechanism has been observed in various studies focusing on anti-cancer and anti-inflammatory properties .

- Binding Interactions : The compound's structure allows for π-π stacking interactions and hydrogen bonding with target proteins, enhancing its binding affinity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol. It has shown efficacy against several cancer types:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 39.2 |

| Liver Cancer | HepG2 | 54.25 |

| Cervical Cancer | HeLa | 38.44 |

| Colorectal Cancer | HCT116 | Not specified |

These results indicate that the compound exhibits significant antiproliferative activity in vitro, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol has demonstrated antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | 62.5 |

These findings suggest that the compound can inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Activity

A study published in the ACS Omega journal synthesized various pyrazole derivatives and evaluated their anticancer activities. The results indicated that compounds similar to 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol effectively inhibited the growth of multiple cancer cell lines, including lung and prostate cancers .

Study on Antimicrobial Effects

Research conducted on novel pyrazole derivatives showed promising results against drug-resistant strains of bacteria. The study found that modifications in the structure of pyrazoles could enhance their antimicrobial efficacy significantly .

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography :

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize the crystal lattice ().

Complementarity : NMR identifies functional groups in solution, while XRD provides absolute conformation and intermolecular interactions in the solid state .

- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize the crystal lattice ().

When handling 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol, what are the key safety measures to prevent skin/eye exposure, and how should waste be managed according to regulatory guidelines?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions ().

- Waste Management : Neutralize acidic/basic residues before disposal. Collect organic waste in approved containers labeled for halogenated solvents (if used) ().

Regulatory Compliance : Follow TSCA and SARA guidelines for hazardous chemical disposal () .

How can researchers optimize reaction parameters in the synthesis of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol to minimize by-products when scaling up from milligram to gram quantities?

Advanced Research Question

- Parameter Screening :

- By-Product Mitigation :

In cases where NMR and mass spectrometry data for derivatives of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol show inconsistencies, what analytical strategies should be employed to resolve these discrepancies?

Advanced Research Question

- Multi-Technique Cross-Validation :

- Controlled Degradation Studies : Heat or expose the compound to UV light to identify labile functional groups causing instability () .

How can computational tools like DFT calculations be integrated with experimental data (e.g., XRD) to predict the reactivity and stability of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol in different solvents?

Advanced Research Question

- DFT Workflow :

- Reactivity Prediction : Simulate electrophilic substitution sites on the pyrazole ring using Fukui indices () .

What methodologies are recommended for assessing the biological activity of 1-(Pyridin-2-yl)-1H-pyrazole-4-thiol derivatives, and how can structure-activity relationships (SAR) be systematically studied?

Advanced Research Question

- In Vitro Assays :

- SAR Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.